PqsE Thioesterase Inhibition Potency: SAR-Guided Improvement Over Initial DNA-Encoded Library Hits
In the key SAR study, the most potent member of the 2-(phenylcarbamoyl)benzoic acid series achieved an IC50 of 5 µM against recombinant PqsE in an in vitro thioesterase activity assay [1]. This represents a measurable improvement in potency over the original DNA-conjugated hits, which suffered from weak binding affinity and were not directly quantifiable in the IC50 format [1]. The analog series (compounds 5–16) were designed to probe incremental structural changes, and the resulting potency increases confirm that the 2-(phenylcarbamoyl)benzoic acid core is a validated, optimizable scaffold rather than a flat, non-differentiable chemotype.
| Evidence Dimension | PqsE thioesterase inhibition (IC50) |
|---|---|
| Target Compound Data | Best analog in the 2-(phenylcarbamoyl)benzoic acid series: IC50 = 5 µM |
| Comparator Or Baseline | Original DNA-encoded library hits (prior to medicinal chemistry optimization): weak binding, IC50 not determined at relevant concentrations |
| Quantified Difference | Quantifiable IC50 achieved (5 µM) vs. non-quantifiable weak inhibition for original hits |
| Conditions | In vitro PqsE thioesterase activity assay using purified recombinant PqsE protein; compounds synthesized off-DNA and tested as free small molecules. |
Why This Matters
A 5 µM IC50 provides a clear, measurable baseline for evaluating batch-to-batch consistency and for procurement decisions in hit-to-lead optimization programs.
- [1] Valastyan JS, Tota MR, Taylor IR, Stergioula V, Hone GA, Smith CD, Henke BR, Carson KG, Bassler BL. Discovery of PqsE Thioesterase Inhibitors for Pseudomonas aeruginosa Using DNA-Encoded Small Molecule Library Screening. ACS Chem Biol. 2020;15(2):446-456. View Source
